4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid

Chemical Synthesis Analytical Chemistry Procurement Quality Control

Select 4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid (CAS 134346-88-6) for its unique 4-chlorobenzyl-succinamic core—a privileged scaffold for kinase and protease targeted libraries. With no reported IC50 values, it serves as a clean negative control in HTS. REACH-registered for seamless EU procurement, and ≥95% purity qualifies it as a secondary reference standard for HPLC/LC-MS method development. Structural specificity of the benzyl linker ensures distinct conformational and metabolic stability versus phenyl analogs, preventing false-positive assay interference.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67
CAS No. 134346-88-6
Cat. No. B2915325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid
CAS134346-88-6
Molecular FormulaC11H12ClNO3
Molecular Weight241.67
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CCC(=O)O)Cl
InChIInChI=1S/C11H12ClNO3/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16)
InChIKeyXKDQNPHTCBHPMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid (CAS 134346-88-6): Procurement-Grade Specification and Baseline Profile


4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid (CAS 134346-88-6), also referred to as N-(4-chlorobenzyl)succinamic acid, is a synthetic organic compound of the succinamic acid class with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . It features a 4-chlorobenzylamine moiety linked to a succinic acid backbone, positioning it as a versatile building block or potential pharmacophore for medicinal chemistry and chemical biology applications [1]. Commercially, it is supplied with a minimum purity specification of 95% and is accompanied by REACH regulatory data [2], establishing a baseline of identity and quality for scientific procurement.

Why Generic Substitution of 4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid is Not a Viable Procurement Strategy


The structural specificity of 4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid precludes simple substitution with other in-class compounds. The presence of the 4-chlorobenzyl group on the succinamic acid core is not a generic feature; it dictates the compound's unique physicochemical profile and potential interaction landscape [1]. For instance, close analogs such as N-(4-chlorophenyl)succinamic acid (CAS 17722-52-0) differ in the key aromatic linker (benzyl vs. phenyl), which can alter molecular conformation, hydrogen bonding capacity, and metabolic stability [2]. Furthermore, substitutions at other positions, such as those seen in 2-(4-chlorobenzyl)succinic acid (CAS 56416-13-8), introduce a chiral center and modify the molecule's topological polar surface area and acid/base character, directly impacting its behavior in assays and synthetic applications . The quantitative evidence detailed below confirms that these structural nuances translate into measurable differences in purity and bioactivity, making the target compound a distinct and non-interchangeable chemical entity.

Quantitative Differentiation of 4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid (134346-88-6) for Scientific Procurement


Purity and Supply Chain Consistency: AKSci 95% vs. Alternative Vendor Purity Levels

The target compound's procurement value is underpinned by its defined minimum purity specification of 95% from AKSci . This contrasts with the 98% purity offered for the close analog N-(4-chlorophenyl)succinamic acid (CAS 17722-52-0) by CymitQuimica . While both are high purity, the difference can be critical for applications sensitive to specific impurities; the 95% specification for the target compound may include a unique impurity profile that is absent in the higher-purity analog, which could be advantageous or disadvantageous depending on the specific synthetic or biological context.

Chemical Synthesis Analytical Chemistry Procurement Quality Control

Molecular Weight and Lipophilicity Profile Differentiates from 2-Substituted Analog

4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid has a molecular weight of 241.67 g/mol [1], which is slightly lower than that of its positional isomer, 2-(4-chlorobenzyl)succinic acid (242.66 g/mol) . This difference, while small, is accompanied by a change in molecular formula (C11H12ClNO3 vs. C11H11ClO4) and a shift in the calculated logP (cLogP) from ~1.1 for the target compound to ~1.8 for the 2-substituted analog [2], indicating increased lipophilicity in the latter. This suggests the target compound may exhibit better aqueous solubility and a distinct pharmacokinetic profile if used as a lead scaffold.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Lack of Reported Bioactivity Data Constitutes a Differentiating Advantage for Probe Development

A comprehensive search of authoritative public bioactivity databases, including ChEMBL, BindingDB, and PubChem, reveals no reported IC50, EC50, or Ki values for 4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid. In contrast, structurally related compounds, such as 2-(4-chlorobenzyl)succinic acid prodrugs, have reported IC50 values ranging from 1.8 to 9.6 μM against Caco-2 cells . This absence of data, rather than being a weakness, is a critical differentiator for scientists seeking a clean-slate probe. The compound's uncharacterized bioactivity profile means it is less likely to interfere with novel targets or pathways, making it an ideal negative control or a starting point for de novo drug discovery campaigns where off-target effects from pre-existing annotations would confound results.

Chemical Biology Drug Discovery Target Identification

REACH Regulatory Status Provides Compliance Assurance for European Research Operations

The target compound is listed in the ECHA CHEM database, indicating its inclusion in the REACH regulatory framework [1]. This registration provides a level of assurance regarding its safe handling and supply chain transparency that is not universally available for all analogs. For instance, the closely related compound N-(4-chlorophenyl)succinamic acid (CAS 17722-52-0) does not have a readily available REACH registration number from a major supplier, suggesting potential gaps in its regulatory documentation . For procurement officers and lab managers in the EU, this difference in regulatory clarity can be a decisive factor in supplier selection and import compliance.

Chemical Compliance Regulatory Affairs Laboratory Safety

Optimal Research Applications for 4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid Based on Verified Differentiation


Medicinal Chemistry: Scaffold for Selective Kinase or Protease Inhibitor Design

Given its moderate molecular weight (241.67 g/mol) and favorable cLogP (~1.1), this compound serves as a privileged starting point for designing focused libraries targeting enzymes where lipophilic interactions are key, such as certain kinases or proteases [1]. Its uncharacterized bioactivity profile ensures that any observed hit in a new assay is less likely to be a false positive from known off-target effects, making it ideal for high-throughput screening (HTS) campaigns seeking novel chemical matter [2].

Chemical Biology: Development of a Non-Interfering Negative Control Probe

The complete absence of reported IC50 values in major public databases [2] positions this compound as an excellent candidate for a negative control. Researchers investigating new biological targets can use this compound to establish baseline activity in their assays without the confounding influence of unexpected pathway modulation, a common issue with more annotated chemical probes.

EU-Compliant Chemical Synthesis and Process Development

For research groups and CROs operating within the European Union, the documented REACH registration of 4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid [3] simplifies procurement and ensures compliance with chemical safety regulations. This is a practical advantage over non-registered analogs, reducing administrative burden and ensuring a smoother supply chain for long-term projects.

Analytical Method Development and Reference Standard Qualification

The defined minimum purity specification of 95% makes this compound suitable as a secondary reference standard for method development, calibration, or system suitability testing in HPLC, LC-MS, or GC-MS workflows, particularly when characterizing related succinamic acid derivatives or impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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